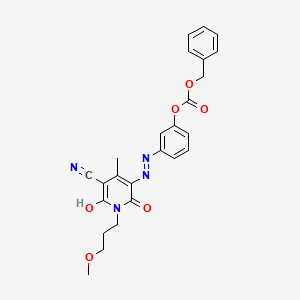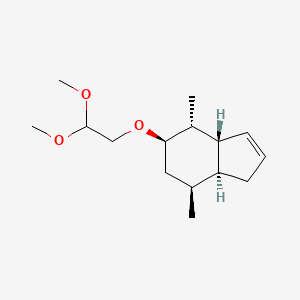
Ethyl 3-(methylthio)-(Z)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methylthio)-(Z)-2-propenoate is an organic compound with the molecular formula C6H10O2S. It is a derivative of propenoic acid, characterized by the presence of an ethyl ester group and a methylthio substituent at the third carbon of the propenoate chain. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : One common method for synthesizing Ethyl 3-(methylthio)-(Z)-2-propenoate involves the esterification of 3-(methylthio)propenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Michael Addition: : Another synthetic route involves the Michael addition of methylthiol to ethyl acrylate. This reaction is catalyzed by a base such as sodium methoxide and is conducted under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions, such as temperature and pressure, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 3-(methylthio)-(Z)-2-propenoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols, often in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Ethyl 3-(methylthio)-(Z)-2-propenoate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and heterocycles.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
-
Medicine: : Research is ongoing into its potential use as a precursor for pharmaceuticals, particularly those targeting sulfur-related metabolic pathways.
-
Industry: : It is used in the flavor and fragrance industry due to its distinctive odor, and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(methylthio)-(Z)-2-propenoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and proteins through its sulfur atom, forming covalent bonds or undergoing redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester group and the electron-donating effects of the methylthio group, which modulate its chemical behavior.
Comparison with Similar Compounds
Ethyl 3-(methylthio)-(Z)-2-propenoate can be compared with other similar compounds such as:
-
Ethyl 3-(methylthio)propanoate: : Lacks the double bond present in this compound, resulting in different reactivity and applications.
-
Mthis compound: : Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
-
Ethyl 3-(ethylthio)-(Z)-2-propenoate: : Contains an ethylthio group instead of a methylthio group, leading to variations in steric and electronic effects.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
136115-66-7 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
ethyl (Z)-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3/b5-4- |
InChI Key |
DNNJFSSUXIAKAI-PLNGDYQASA-N |
Isomeric SMILES |
CCOC(=O)/C=C\SC |
Canonical SMILES |
CCOC(=O)C=CSC |
density |
1.081-1.090 |
physical_description |
Clear colourless liquid; Acrid sweet onion-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)








